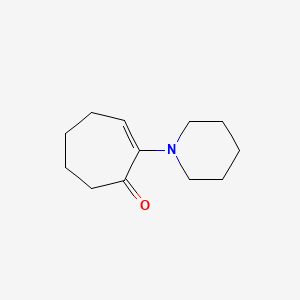![molecular formula C14H11F3O3 B14494373 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol CAS No. 65696-51-7](/img/structure/B14494373.png)
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol is an organic compound with the molecular formula C8H7F3O2. It is a phenol derivative characterized by the presence of a methoxy group and a trifluoromethyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol typically involves the reaction of 4-(trifluoromethyl)phenol with 2-methoxyphenol under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the nucleophilic aromatic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced phenols, and substituted phenolic compounds .
Applications De Recherche Scientifique
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is explored as a potential drug candidate for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. Additionally, it may interact with other proteins and receptors, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methoxy group.
2-Methoxy-4-methylphenol: Contains a methyl group instead of the trifluoromethyl group.
4-(Trifluoromethoxy)phenol: Has a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart specific chemical properties and potential biological activities. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
65696-51-7 |
|---|---|
Formule moléculaire |
C14H11F3O3 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
2-methoxy-4-[4-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-8-11(6-7-12(13)18)20-10-4-2-9(3-5-10)14(15,16)17/h2-8,18H,1H3 |
Clé InChI |
TUHZSAMZLSXWQI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



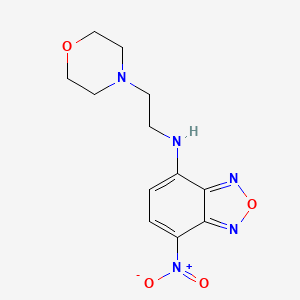
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)

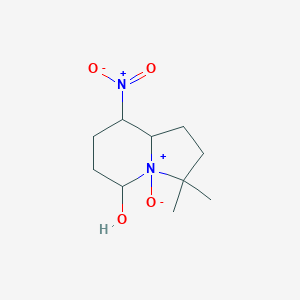
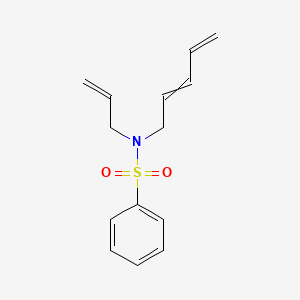
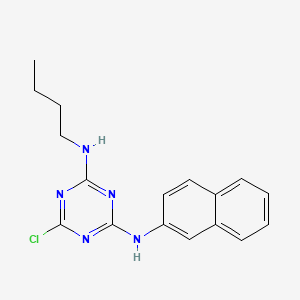
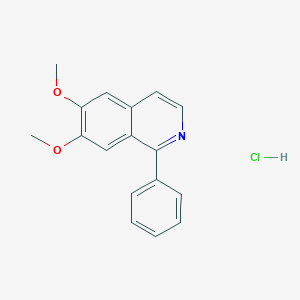
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
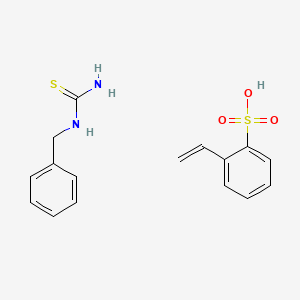

![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
